Tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester Tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18730408
InChI: InChI=1S/C15H21NO5/c1-9-8-10(17)6-7-11(9)12(13(18)20-5)16-14(19)21-15(2,3)4/h6-8,12,17H,1-5H3,(H,16,19)
SMILES:
Molecular Formula: C15H21NO5
Molecular Weight: 295.33 g/mol

Tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester

CAS No.:

Cat. No.: VC18730408

Molecular Formula: C15H21NO5

Molecular Weight: 295.33 g/mol

* For research use only. Not for human or veterinary use.

Tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester -

Specification

Molecular Formula C15H21NO5
Molecular Weight 295.33 g/mol
IUPAC Name methyl 2-(4-hydroxy-2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Standard InChI InChI=1S/C15H21NO5/c1-9-8-10(17)6-7-11(9)12(13(18)20-5)16-14(19)21-15(2,3)4/h6-8,12,17H,1-5H3,(H,16,19)
Standard InChI Key RVZYEWKWUUNFPI-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)O)C(C(=O)OC)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central phenyl ring substituted with a hydroxyl group at the para position and a methyl group at the ortho position. An acetic acid moiety, esterified as a methyl ester, is attached to the benzene ring. The amino group of the glycine-derived side chain is protected by a Boc group, which enhances stability during synthetic procedures . The full IUPAC name is methyl 2-(4-hydroxy-2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate, reflecting its substituents and functional groups .

Table 1: Key Structural Identifiers

PropertyValue
Molecular FormulaC₁₅H₂₁NO₅
Molecular Weight295.33 g/mol
IUPAC NameMethyl 2-(4-hydroxy-2-methylphenyl)-2-[(tert-butoxycarbonyl)amino]acetate
SMILESCC1=C(C=CC(=C1)O)C(C(=O)OC)NC(=O)OC(C)(C)C
InChIKeyRVZYEWKWUUNFPI-UHFFFAOYSA-N

The Boc group’s steric bulk shields the amine from undesired reactions, while the methyl ester improves solubility in organic solvents .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves sequential protection, coupling, and esterification steps. A representative route from the literature proceeds as follows :

  • Boc Protection: (R)-2-phenylglycine methyl ester hydrochloride is treated with di-tert-butyl dicarbonate (Boc₂O) in DCM to yield the Boc-protated intermediate.

  • Mitsunobu Alkylation: The hydroxyl group undergoes O-alkylation with 2-methylpentanol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate).

  • Ester Reduction: The methyl ester is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄).

  • Deprotection: Acidic cleavage (e.g., trifluoroacetic acid) removes the Boc group, yielding the free amine for subsequent couplings.

Table 2: Synthetic Yields for Key Intermediates

StepReagentsYield (%)
Boc ProtectionBoc₂O, DCM, Et₃N95
Mitsunobu Alkylation2-Methylpentanol, DEAD78
Ester ReductionLiAlH₄, THF82

Challenges and Optimization

Side reactions, such as over-alkylation or ester hydrolysis, necessitate careful control of reaction conditions. Anhydrous solvents and low temperatures (0–5°C) improve selectivity during Boc protection . Chromatographic purification is often required to isolate the desired product from byproducts.

Applications in Pharmaceutical Development

Role in GPCR Agonist Synthesis

This compound serves as a critical intermediate in synthesizing GPR88 agonists, which are therapeutic targets for neurological disorders. In one study, the methyl ester derivative was coupled with (S)-2-phenylpropionic acid to yield a potent agonist (EC₅₀ = 538 nM) . Modifications to the aromatic ring or ester group significantly influence bioactivity:

Table 3: Pharmacological Activity of Analogues

CompoundR GroupEC₅₀ (nM)
11aCO₂Me538
3CH₂OH194
9CH₂N₃134
11cCONMe₂616

The hydroxyl analogue (3) exhibits superior potency due to enhanced hydrogen bonding with the receptor .

Structure-Activity Relationship (SAR) Insights

  • Ester vs. Acid: Methyl esters (e.g., 11a) show higher cell permeability than carboxylic acids (11b), which are inactive .

  • Aromatic Substitution: Electron-withdrawing groups (e.g., NO₂, CF₃) reduce activity, while hydrophobic substituents (e.g., methyl) improve binding .

Recent Advances and Future Directions

Novel Synthetic Methodologies

Recent efforts focus on flow chemistry approaches to automate the Mitsunobu reaction, reducing reaction times from hours to minutes . Catalytic Mitsunobu systems using recyclable polymers also show promise for sustainable synthesis .

Expanding Therapeutic Targets

Beyond GPCRs, this intermediate is being explored in protease inhibitor synthesis, leveraging its chiral center for stereoselective couplings .

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